4-(Piperazin-1-yl)benzonitrile
Description
Target Interactions and Mechanisms
This compound exhibits dual pharmacological relevance:
- C-C Chemokine Receptor 5 (CCR5) Antagonism : The compound disrupts CCR5-mediated signaling by competitively inhibiting β-chemokines (MIP-1α, MIP-1β, RANTES), thereby blocking HIV-1 entry into CD4+ T-cells. This mechanism mirrors maraviroc, an FDA-approved antiretroviral, but with distinct structural modifications that enhance binding kinetics.
- HCV Entry Inhibition : Derivatives such as 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile (compound 1 ) demonstrate nanomolar efficacy against HCV by interfering with viral attachment to host cells. Optimized analogs like L0909 (EC$$_{50}$$ = 0.022 μM) exhibit synergistic effects with direct-acting antivirals, suggesting combinational therapeutic potential.
Structural Advantages
The piperazine ring provides conformational flexibility, allowing the molecule to adopt multiple binding poses within target pockets. Simultaneously, the benzonitrile group engages in dipole-dipole interactions and hydrogen bonding, enhancing receptor affinity. These features have spurred its use in designing kinase inhibitors, antipsychotics, and antiviral agents.
Structural Classification Within Piperazinylbenzonitrile Compounds
Core Architecture
The compound belongs to the piperazinylbenzonitrile family, defined by a benzene ring substituted with both a nitrile (-CN) and a piperazine group. Key structural variants include:
Electronic and Steric Properties
- Nitrile Group : Withdraws electron density, polarizing the benzene ring and facilitating electrophilic substitution at the para position.
- Piperazine Ring : Adopts a chair conformation, positioning its nitrogen atoms for hydrogen bonding with aspartate residues in CCR5.
Research Evolution Timeline
Key Milestones
- 2000–2010 : Initial synthesis and characterization as a neuroleptic intermediate.
- 2015 : Identification of CCR5 antagonism, prompting HIV drug discovery campaigns.
- 2020 : Report of HCV inhibitory activity in Huh7.5 cell cultures, with EC$$_{50}$$ values ≤1 μM.
- 2023 : Development of L0909 , a derivative with oral bioavailability and low cytotoxicity, advancing to preclinical trials.
Methodological Advances
- Synthetic Chemistry : Transition from batch reactors to continuous flow systems improved yields by 15–20%.
- Computational Modeling : Molecular dynamics simulations revealed binding poses in CCR5, guiding structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
4-piperazin-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNYEXRPRQXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987576 | |
| Record name | 4-(Piperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-63-2 | |
| Record name | 4-(1-Piperazinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68104-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(piperazin-1-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzonitrile typically involves the reaction of piperazine with 4-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzonitrile moiety.
Reduction: Reduced forms of the nitrile group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-(Piperazin-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of receptor-ligand interactions and as a scaffold for designing bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a scaffold for CCR5 antagonists, which are used in the treatment of HIV . The compound binds to the CCR5 receptor, inhibiting its interaction with the HIV virus and preventing viral entry into host cells .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
Position of Substitution :
- Para-substitution (e.g., parent compound) optimizes spatial alignment for receptor binding, whereas meta-substitution (e.g., 3-(4-Methylpiperazin-1-yl)benzonitrile) may alter target selectivity .
- Electron-Withdrawing Groups : The nitrile group enhances dipole interactions, critical for HCV inhibitor L0909's potency .
Piperazine Modifications :
- Bulky Hydrophobic Groups (e.g., cyclohexylmethyl in Nemacol-24) improve vesicular AChT inhibition but may reduce solubility .
- Aromatic/Electron-Deficient Groups (e.g., benzyloxyacetyl in VU0364289) enhance mGlu5 binding cooperativity .
- Methylation (e.g., 4-methylpiperazine) increases metabolic stability but may lower cytotoxicity, as seen in PI3K inhibitors .
Pharmacokinetic and Physicochemical Properties
- Solubility : Hydrophilic groups (e.g., methoxy in compound 24 ) enhance aqueous solubility, whereas lipophilic groups (e.g., cyclohexylmethyl) require formulation optimization .
- Brain Penetration : Sigma-2 ligand 9g demonstrates blood-brain barrier permeability due to moderate logP and molecular weight < 400 Da .
- Metabolic Stability : N-Methylation (e.g., 3-(4-Methylpiperazin-1-yl)benzonitrile) reduces CYP450-mediated oxidation, extending half-life .
Key Research Findings
Antiviral Activity
Neuroactive Compounds
- S 18126 (D4 antagonist): High D4 selectivity (Kᵢ = 2.4 nM vs.
Cytotoxicity Trends
- PI3K Inhibitors : Acetylpiperazine derivatives (IC₅₀ = 1.84 mM) outperform benzoyl-substituted analogs (IC₅₀ = 25–42 mM), highlighting steric hindrance effects .
Biological Activity
4-(Piperazin-1-yl)benzonitrile is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure consists of a piperazine ring attached to a benzonitrile moiety, which contributes to its unique reactivity and biological properties. The compound is characterized by the following features:
- Molecular Weight : 187.24 g/mol
- Melting Point : 217 - 219 °C
- Solubility : Varies based on derivatives but generally shows poor aqueous solubility, impacting bioavailability.
The primary biological target of this compound is the C-C Chemokine receptor 5 (CCR5) . The compound acts as an antagonist to this receptor, disrupting the normal functioning of β-chemokines such as MIP-1α, MIP-1β, and RANTES. This antagonistic action is significant in inhibiting HIV-1 entry into host cells, making it a candidate for further exploration in antiviral therapies.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against HIV. Its role as a CCR5 antagonist suggests potential use in HIV treatment by preventing viral entry into immune cells.
Antibacterial Properties
The compound has demonstrated antibacterial activity, especially against multidrug-resistant bacterial strains. Studies show that derivatives of this compound can effectively bind to bacterial components, enhancing their antibacterial efficacy.
| Activity | Target | Effect |
|---|---|---|
| Antiviral | CCR5 | Inhibition of HIV-1 entry |
| Antibacterial | Various bacterial strains | Significant antibacterial activity |
Neuropharmacological Potential
This compound and its derivatives have shown interactions with serotonin receptors, indicating potential applications in treating mood disorders such as depression and anxiety. This modulation of neurotransmitter systems positions the compound as a promising candidate for neuropharmacological research.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Studies : A study highlighted the efficacy of piperazine derivatives in inhibiting HIV replication through CCR5 antagonism. The findings suggest that structural modifications can enhance potency and selectivity against viral targets .
- Antibacterial Research : Another investigation focused on the antibacterial properties of piperazine derivatives, revealing that certain modifications significantly increased activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
- Neuropharmacology : Molecular docking studies indicated that this compound exhibits high binding affinity to serotonin transporters, supporting its potential use in treating depression-related disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
